Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
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Overview
Description
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group attached to an imidazo[1,2-a]pyrimidine ring, with a carbamate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under controlled conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with methyl chloroformate to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted carbamate derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 2- and 3-positions.
Uniqueness
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamate group provides additional reactivity and potential for further functionalization, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)17-12-11(10-6-3-2-4-7-10)16-13-15-8-5-9-18(12)13/h2-9H,1H3,(H,17,19) |
InChI Key |
JWCRTVDYIIVPTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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